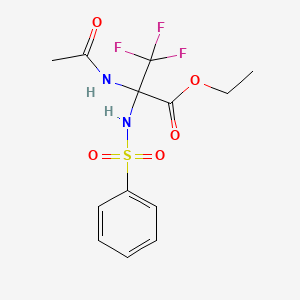

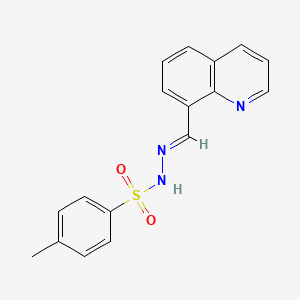

![molecular formula C21H21N3O B5512176 N-[(二苄氨基)甲基]烟酰胺 CAS No. 20973-56-2](/img/structure/B5512176.png)

N-[(二苄氨基)甲基]烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[(dibenzylamino)methyl]nicotinamide derivatives involves multicomponent reactions, including the use of nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides. This method produces a range of functionalized nicotinamide and isonicotinamide derivatives, indicating a versatile approach to modifying the nicotinamide structure for various applications (Alizadeh, Oskueyan, & Rostamnia, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to N-[(dibenzylamino)methyl]nicotinamide can be analyzed through studies like the structural and energetic analysis of molecular assemblies in cocrystals with dihydroxybenzoic acids. These analyses provide insights into the interaction networks and recognition patterns, which are essential for understanding the compound's behavior in biological systems (Jarzembska et al., 2017).

Chemical Reactions and Properties

NNMT, the enzyme responsible for the N-methylation of nicotinamide and related compounds, has been studied extensively for its role in generating methylated products. These reactions are crucial for understanding the metabolic pathways involving nicotinamide and its derivatives. The enzyme's activity and the methylated products have implications in various physiological and pathological conditions (Pissios, 2017).

Physical Properties Analysis

The physical properties of N-[(dibenzylamino)methyl]nicotinamide derivatives, such as solubility, can be influenced by interactions with other molecules. For instance, nicotinamide's ability to augment the solubility of poorly water-soluble molecules highlights the potential of N-[(dibenzylamino)methyl]nicotinamide derivatives in enhancing the formulation of various compounds (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of N-[(dibenzylamino)methyl]nicotinamide and its derivatives are central to their biological activities and therapeutic potential. The role of NNMT in the N-methylation process and the generation of active metabolites from nicotinamide derivatives are areas of significant interest for understanding the compound's pharmacological and toxicological profiles (Pissios, 2017).

科学研究应用

在癌症生物学中的作用

N-[(二苄氨基)甲基]烟酰胺通常在烟酰胺 N-甲基转移酶 (NNMT) 的背景下进行研究,与癌症生物学的各个方面有关。研究表明,NNMT 可以损害癌细胞的甲基化潜能,导致表观遗传状态发生改变并促进肿瘤发生 (Ulanovskaya, Zuhl, & Cravatt, 2013)。此外,NNMT 表达与皮肤恶性黑色素瘤有关,表明其作为这种癌症类型的生物标志物的潜力 (Ganzetti 等,2018)。

代谢调节

NNMT 及其产物在代谢调节中的作用非常重要。已经观察到它通过与 Sirt1 蛋白的相互作用来调节肝脏营养物质代谢,影响葡萄糖和胆固醇代谢 (Hong 等,2015)。此外,研究表明 NNMT 参与能量代谢,对糖尿病和肥胖等疾病有影响 (Kannt 等,2018)。

治疗潜力

对 NNMT 抑制剂的研究突出了它们在治疗代谢紊乱方面的潜力。这些抑制剂在动物模型中显示出有望减轻体重和改善胰岛素敏感性,因此指向了针对 2 型糖尿病和肥胖等疾病的治疗应用 (Kannt 等,2021)。

DNA 修复和药物相互作用

烟酰胺也因其刺激人淋巴细胞中 DNA 修复的能力而受到研究,表明其在基因组稳定性中的潜在作用 (Berger & Sikorski, 1980)。此外,烟酰胺可以影响其他化合物的溶解度和渗透性,例如对羟基苯甲酸酯,这可能对药物制剂和化妆品应用产生影响 (Nicoli 等,2008)。

作用机制

属性

IUPAC Name |

N-[(dibenzylamino)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(20-12-7-13-22-14-20)23-17-24(15-18-8-3-1-4-9-18)16-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVDAUDFVDTCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200097 |

Source

|

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20973-56-2 |

Source

|

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20973-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)

![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)

![1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5512120.png)

![2-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5512122.png)

![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)